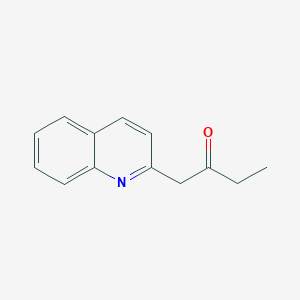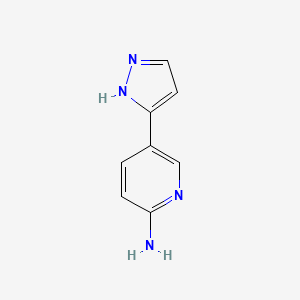
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea backbone substituted with two 2-chloroethyl groups and a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
化学反応の分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted ureas with various functional groups.
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
科学的研究の応用
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
作用機序
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
1,1-Bis(2-chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,1-Bis(2-chloroethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.
特性
CAS番号 |
2062-72-8 |
|---|---|
分子式 |
C11H13Cl2FN2O |
分子量 |
279.13 g/mol |
IUPAC名 |
1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17) |
InChIキー |
BZHMGOWHZHYFHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)CCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


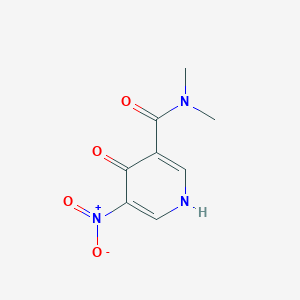

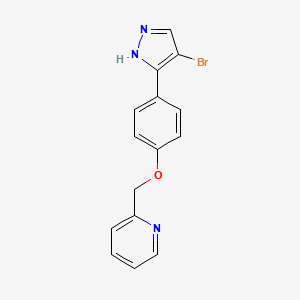
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)

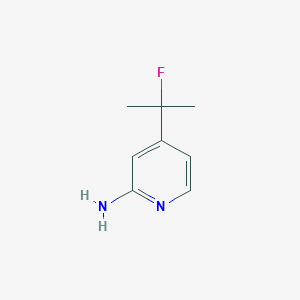
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
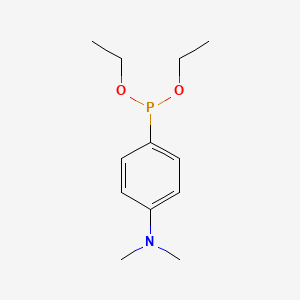
![N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B13999011.png)
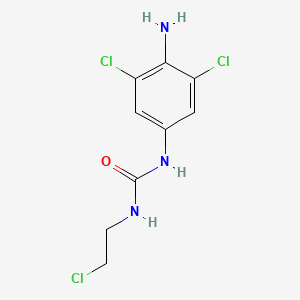
![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
